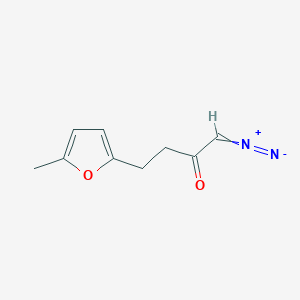![molecular formula C32H42O B14327518 4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl CAS No. 103481-38-5](/img/structure/B14327518.png)
4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups that may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl typically involves several steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of the 2-Methylbutyl group: This can be done via Friedel-Crafts alkylation using 2-methylbutyl chloride and an aluminum chloride catalyst.
Attachment of the 4-octylphenoxy group: This step may involve etherification using 4-octylphenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the functional groups, potentially leading to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.
作用机制
The mechanism of action of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Biphenyl: The parent compound with two benzene rings.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxyl groups.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms.
Uniqueness
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is unique due to its specific functional groups, which may impart distinct chemical and physical properties compared to other biphenyl derivatives
属性
CAS 编号 |
103481-38-5 |
|---|---|
分子式 |
C32H42O |
分子量 |
442.7 g/mol |
IUPAC 名称 |
1-[4-(2-methylbutyl)phenyl]-4-[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C32H42O/c1-4-6-7-8-9-10-11-27-16-22-32(23-17-27)33-25-29-14-20-31(21-15-29)30-18-12-28(13-19-30)24-26(3)5-2/h12-23,26H,4-11,24-25H2,1-3H3 |
InChI 键 |
YMRGDLJQLOAVLE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


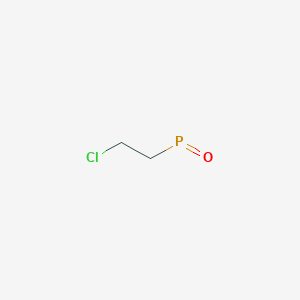
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
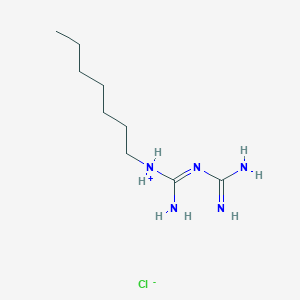
![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
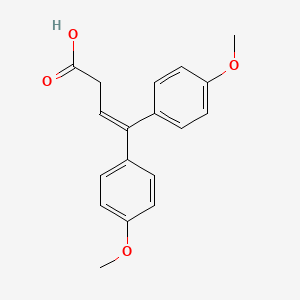

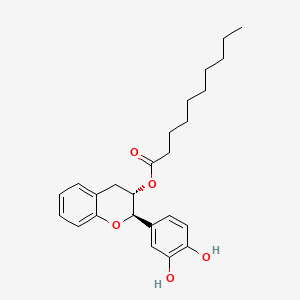
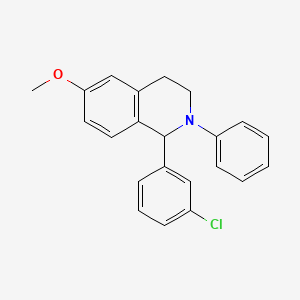

![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)

![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)
